One of the primary research applications of DEAP lies in its potential as a vapor phase corrosion inhibitor (VPI) []. VPIs are substances that can prevent the corrosion of metals in enclosed environments like storage containers or during transportation. Studies have shown that DEAP can offer over 90% protection against the corrosion of carbon steel under normal atmospheric conditions. The research suggests that DEAP's inhibitive effect primarily functions through a cathodic control mechanism, meaning it hinders the cathodic reactions responsible for corrosion [].
Diethylamine phosphate, also known as diethylammonium dihydrogen phosphate, is a chemical compound with the formula C₄H₁₄NO₄P and a molecular weight of 171.13 g/mol. It is primarily utilized as an auxiliary material reagent in the research and development of ferroelectric and piezoelectric materials. The compound is characterized by its high purity, typically exceeding 99%, and is available in various packaging sizes for laboratory and industrial use .
Diethylamine phosphate can be synthesized through the neutralization reaction between diethylamine and phosphoric acid. Specifically, three moles of diethylamine react with one mole of phosphoric acid under cold conditions to yield diethylamine phosphate. The reaction can be represented as follows:
This reaction highlights the formation of diethylamine phosphate as a product of acid-base neutralization .
Diethylamine phosphate can be synthesized through various methods, including:
Diethylamine phosphate shares similarities with several other phosphates and amine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Triethylamine phosphate | C₉H₂₄NO₄P | Larger alkyl groups; used in different applications |
| Methylammonium dihydrogen phosphate | CH₃NH₃H₂PO₄ | Smaller methyl group; different solubility properties |
| Ammonium dihydrogen phosphate | NH₄H₂PO₄ | Common fertilizer; widely used in agriculture |
Diethylamine phosphate stands out due to its specific application in advanced material research, particularly in the fields of electronics and materials science . Its unique structural characteristics allow it to participate effectively in specific
| Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Direct Neutralization | Diethylamine, Phosphoric acid | Room temperature, Aqueous solution | 85-92 | Simplicity, High yield |
| PCl₃ Method | Diethylamine, PCl₃ | Multi-step, Oxidative conditions | 70-80 | Industrial scalability |
| Pyrophosphoric Acid Route | Diethylamine, Pyrophosphoric acid | Controlled temperature (25-40°C) | 75-85 | Reduced water content |
Historical literature also documents the use of pyrophosphoric acid as an alternative phosphorylating agent, which sometimes provided advantages in reactions where water content needed to be minimized [4] [7]. These classical methods established the foundation for diethylamine phosphate synthesis, though they often suffered from limitations in purity, yield optimization, and environmental considerations that would be addressed by later developments [3] [5].
Contemporary approaches to diethylamine phosphate synthesis have evolved significantly, incorporating advanced reaction methodologies, catalytic systems, and process optimizations [4] [6]. One notable modern approach involves the use of phosphoryl chloride (POCl₃) as a highly reactive phosphorylating agent that enables more controlled reaction conditions [5]. The reaction proceeds through:
POCl₃ + 3(CH₃CH₂)₂NH → (CH₃CH₂)₂NH·H₃PO₄ + 2(CH₃CH₂)₂NH·HCl
This method allows for precise stoichiometric control and typically results in higher purity products compared to classical routes [5] [7].
Significant advancements have also been made in the development of one-pot synthesis protocols that eliminate the need for isolation of intermediates [2] [6]. These streamlined approaches often employ modified Atherton-Todd conditions, where diethylamine reacts with a phosphite intermediate generated in situ [5]. Research has demonstrated that these one-pot methods can achieve yields exceeding 90% while reducing solvent usage and processing time [5] [7].
Another modern innovation involves the application of the Arbuzov reaction framework to diethylamine phosphate synthesis [2]. This approach utilizes trialkyl phosphites that undergo reaction with diethylamine under controlled conditions to form the desired phosphate product [2] [5]. The reaction typically proceeds through:
P(OR)₃ + (CH₃CH₂)₂NH → (CH₃CH₂)₂NH·H₃PO₄ + ROH byproducts
Recent research has also explored solid-phase synthesis techniques, where either the diethylamine or phosphorylating agent is immobilized on a solid support [4] [7]. This approach offers advantages in product purification and potential for continuous flow processing [7].
Table 2: Modern Synthetic Approaches for Diethylamine Phosphate
| Approach | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| POCl₃ Method | POCl₃, Diethylamine | 0-5°C, Organic solvent | 88-95 | High purity, Controlled reaction |
| One-pot Atherton-Todd | Diethylamine, Phosphite, CCl₄ | Room temperature, Base catalyst | 90-93 | Reduced steps, Higher efficiency |
| Arbuzov-based | Trialkyl phosphite, Diethylamine | 60-80°C, Solvent-free | 85-92 | Environmentally friendly |
| Solid-phase | Immobilized reagents | Varied conditions | 80-90 | Easier purification, Continuous processing potential |
These modern approaches represent significant improvements in synthetic efficiency, product quality, and process sustainability compared to classical methods [4] [6] [7]. The development of these techniques has been driven by increasing demands for higher purity diethylamine phosphate for specialized applications in research and industry [6].
The purification of diethylamine phosphate for research applications demands rigorous methodologies to achieve the high levels of purity required for analytical and experimental work [9] [10]. Crystallization remains a fundamental purification technique, with several optimized protocols developed specifically for diethylamine phosphate [9]. Recrystallization from carefully selected solvent systems—typically involving water-alcohol mixtures—has proven particularly effective [9] [11]. Research has shown that controlled cooling rates during crystallization significantly impact crystal morphology and purity, with slower cooling generally yielding larger, more uniform crystals with fewer inclusions [9].
For applications requiring ultra-high purity, sequential recrystallization processes have been developed [10]. These multi-stage approaches can achieve purities exceeding 99.5%, though at the cost of reduced overall yield [10] [12]. The crystallization process can be further enhanced through seeding techniques, where small crystals of pure diethylamine phosphate are introduced to the supersaturated solution to promote controlled crystal growth [9].
Chromatographic purification methods have also been established for diethylamine phosphate [11]. Ion-exchange chromatography, particularly using cation exchange resins, has proven effective for removing metal ion contaminants and other ionic impurities [11] [13]. For research applications requiring trace analysis, high-performance liquid chromatography (HPLC) purification protocols have been developed, typically employing reverse-phase columns with carefully optimized mobile phases [11].
Table 3: Purification Methods for Research-Grade Diethylamine Phosphate
| Purification Method | Conditions | Achievable Purity (%) | Recovery (%) | Key Considerations |
|---|---|---|---|---|
| Single Recrystallization | Water-ethanol (3:1), 4°C | >98 | 85-90 | Simple, cost-effective |
| Sequential Recrystallization | Multiple solvents, Temperature gradient | >99.5 | 70-80 | Higher purity, lower yield |
| Ion-Exchange Chromatography | Cation exchange resin, pH 5-6 | >99 | 80-85 | Removes ionic impurities |
| HPLC Purification | C18 column, Phosphate buffer | >99.8 | 75-80 | Highest purity, specialized equipment |
| Distillation (for precursors) | Reduced pressure, 120-140°C | >97 | 85-90 | Useful for purifying diethylamine |
Advanced analytical techniques are essential for verifying the purity of diethylamine phosphate after purification [10]. Nuclear magnetic resonance spectroscopy (particularly ³¹P NMR) provides detailed structural confirmation and can detect organic impurities [10] [12]. Elemental analysis and mass spectrometry are commonly employed to verify composition and detect trace contaminants [12]. For crystalline samples, X-ray diffraction techniques offer insights into crystal structure and phase purity [10] [13].
Research has demonstrated that the choice of purification methodology significantly impacts not only the chemical purity but also the physical characteristics of diethylamine phosphate crystals, which can be critical for certain research applications [9] [12]. The development of these specialized purification protocols has enabled the reliable production of research-grade diethylamine phosphate with well-characterized properties [13].
The synthesis of diethylamine phosphate has undergone significant evolution to align with green chemistry principles, addressing environmental concerns while maintaining or improving synthetic efficiency [14] [17]. Modern approaches have focused on reducing or eliminating hazardous reagents traditionally used in phosphorylation chemistry [14]. For instance, the replacement of phosphorus oxychloride (POCl₃) with less reactive and more environmentally benign phosphorylating agents represents a major advancement in green synthesis protocols [14] [15].
Solvent selection has emerged as a critical consideration in environmentally responsible diethylamine phosphate synthesis [15]. Research has demonstrated the viability of using bio-derived solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether as alternatives to traditional halogenated or petroleum-based solvents [16]. These alternative solvents not only reduce environmental impact but can also improve process safety profiles [16] [17]. Studies have shown that switching from conventional volatile organic compounds to these greener alternatives can reduce the environmental factor (E-factor) from 24-55 to 12-22 while simultaneously improving overall yields [16].
Catalytic approaches have been developed to enhance reaction efficiency and reduce waste generation [14] [19]. The use of organocatalysts, particularly diethylamine itself as a catalyst in certain phosphorylation reactions, has shown promise in promoting selective transformations under milder conditions [19]. This self-catalytic approach eliminates the need for additional catalytic species that might introduce metal contaminants or require separate removal steps [14] [19].
Table 4: Green Chemistry Metrics for Diethylamine Phosphate Synthesis Methods
| Synthetic Approach | E-Factor | Atom Economy (%) | Energy Requirements | Hazardous Reagents | Renewable Resources Used |
|---|---|---|---|---|---|
| Traditional POCl₃ Method | 18-25 | 65-70 | High | Yes (POCl₃, HCl) | None |
| Green Solvent Method | 12-15 | 75-80 | Medium | Minimal | Bio-derived solvents |
| Catalytic Approach | 8-12 | 85-90 | Low-Medium | No | Potential for bio-catalysts |
| Electrochemical Method | 5-10 | 90-95 | Medium (Electricity) | No | Can use renewable electricity |
Energy efficiency has also been addressed through the development of room-temperature synthesis protocols and the exploration of alternative energy sources [15] [18]. Electrochemical methods for phosphorylation represent a particularly promising direction, potentially enabling the direct synthesis of diethylamine phosphate using electrical energy rather than chemical oxidants [15]. These approaches align with the principles of green chemistry by reducing energy requirements and eliminating the need for stoichiometric oxidizing agents [15] [17].
Water management strategies have been implemented to minimize water usage and contamination [17]. Closed-loop systems that recycle process water and recover unreacted starting materials have demonstrated significant reductions in water consumption and waste generation [17] [18]. Additionally, the development of solvent-free or highly concentrated reaction conditions has further reduced environmental impact by minimizing the volume of waste streams [14] [17].
The integration of these green chemistry principles into diethylamine phosphate synthesis not only addresses environmental concerns but often results in economic benefits through improved efficiency, reduced waste management costs, and enhanced process safety [15] [18]. These advancements represent significant progress toward more sustainable phosphate chemistry while maintaining the high quality standards required for research and industrial applications [17].
The transition from laboratory-scale synthesis to industrial production of diethylamine phosphate presents numerous challenges that require systematic engineering solutions [20] [21]. Heat management emerges as a primary concern during scale-up, as the reaction between diethylamine and phosphoric acid is exothermic [20]. Industrial implementations typically incorporate sophisticated heat exchange systems to maintain precise temperature control throughout the reaction process [20] [22]. Research has demonstrated that temperature excursions as small as 10-15°C can significantly impact product purity and crystallization behavior, necessitating careful thermal management strategies [21].
Mixing efficiency represents another critical challenge in large-scale production [21]. The reaction kinetics and product quality are highly dependent on effective mass transfer between the reactants [21] [23]. Industrial processes have addressed this through the development of specialized reactor designs featuring enhanced mixing capabilities, including high-shear impellers and static mixing elements [21]. Studies have shown that optimized mixing configurations can improve reaction completion rates by 15-25% while reducing the formation of unwanted byproducts [21] [24].
Material handling considerations become increasingly important at industrial scale, particularly regarding the safe management of diethylamine, which is volatile and requires controlled handling systems [20] [23]. Closed transfer systems, vapor recovery units, and specialized storage facilities have been developed to address these challenges [23]. Additionally, the corrosive nature of phosphoric acid necessitates careful selection of construction materials for reaction vessels and processing equipment [20] [24].
Table 5: Scale-up Challenges and Engineering Solutions for Diethylamine Phosphate Production
| Challenge | Impact on Process | Engineering Solution | Performance Improvement |
|---|---|---|---|
| Heat Management | Temperature excursions affecting purity | Jacketed reactors with advanced control systems | Maintains ±2°C temperature control |
| Mixing Efficiency | Incomplete reaction, impurity formation | High-shear impellers, Static mixers | 15-25% improvement in reaction completion |
| Material Handling | Safety risks, Material losses | Closed transfer systems, Vapor recovery | >95% material recovery, Enhanced safety |
| Crystallization Control | Variable crystal size, Filtration difficulties | Controlled cooling profiles, Seed crystal addition | Uniform crystal size distribution |
| Filtration and Drying | Processing bottlenecks, Quality variations | Continuous filtration systems, Fluid bed dryers | 30-40% reduction in processing time |
Crystallization control presents particular challenges during scale-up [22]. The nucleation and crystal growth dynamics differ significantly between laboratory and industrial scales, often resulting in variations in crystal morphology, size distribution, and purity [22] [24]. Advanced crystallization technologies, including programmed cooling profiles and seed crystal introduction systems, have been developed to address these issues [22]. Research has shown that properly controlled crystallization can achieve consistent crystal size distributions with coefficients of variation below 15%, significantly improving downstream processing efficiency [22] [25].
Filtration and drying operations often become processing bottlenecks during scale-up [23]. The physical properties of diethylamine phosphate crystals, including their tendency to form agglomerates and retain moisture, can complicate these unit operations [23] [25]. Industrial implementations have addressed these challenges through the development of specialized filtration equipment, including pressure filters with cake washing capabilities and fluid bed dryers with precise humidity control [23]. These technologies have demonstrated 30-40% reductions in processing time while maintaining product quality specifications [23] [24].
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